Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
Similar compounds have been shown to exhibit anti-bacterial action againstS. pneumoniae .
Result of Action
Similar compounds have shown anti-bacterial action againstS. pneumoniae .
Biochemical Analysis
Biochemical Properties
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity .
Molecular Mechanism
The molecular mechanism of Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is not well established. It is known that compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown inhibitory action on FtsZ and cell division .
Preparation Methods
The synthesis of Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known hypnotic agent used for the treatment of insomnia.
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds possess a broad spectrum of biological activity and are used as antibacterial, antifungal, antiviral, and anti-inflammatory agents.
This compound is unique due to its specific substitution pattern and ester functional group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKICPOZCQGAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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